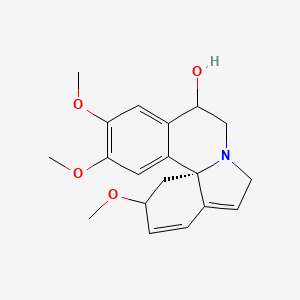
(+)-Erythrartine; 11-Hydroxyerysotrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Erythrartine involves several steps, starting from naturally occurring precursors. One common method is the oxidative dearomatization of N-Cbz-L-tyrosine, followed by conjugate addition of the transition state amino moiety . The methanolic extract of the flowers undergoes conventional extraction and isolation procedures for alkaloids, with the alkaloidal fractions subjected to silica gel chromatography .
Industrial Production Methods: Industrial production of (+)-Erythrartine typically involves large-scale extraction from Erythrina herbacea flowers. The process includes solvent extraction, chromatographic separation, and purification to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: (+)-Erythrartine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of (+)-Erythrartine include oxidizing agents like peroxynitrite and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of (+)-Erythrartine include oxidized derivatives like 10-hydroxy-11-oxoerysotrine and reduced forms such as erytharbine .
Wissenschaftliche Forschungsanwendungen
(+)-Erythrartine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying alkaloid synthesis and reactivity . In biology, it has been investigated for its antioxidant properties and potential therapeutic effects . In medicine, (+)-Erythrartine is studied for its curare-like action and potential use as a tranquilizing agent . Additionally, it has industrial applications in the development of bioactive compounds and pharmaceuticals .
Wirkmechanismus
The mechanism of action of (+)-Erythrartine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors in the nervous system, leading to a curare-like action that results in muscle relaxation . The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
(+)-Erythrartine is unique among Erythrina alkaloids due to its specific structural features and biological activities. Similar compounds include erysotramidine, erytharbine, and 10,11-dioxoerysotrine . Compared to these compounds, (+)-Erythrartine has distinct antioxidant properties and a unique mechanism of action .
Eigenschaften
Molekularformel |
C19H23NO4 |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
(13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol |
InChI |
InChI=1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16(21)14-8-17(23-2)18(24-3)9-15(14)19(12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3/t13?,16?,19-/m0/s1 |
InChI-Schlüssel |
QWWCVLZNFFVFTR-ZVYVSMAVSA-N |
Isomerische SMILES |
COC1C[C@@]23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1 |
Kanonische SMILES |
COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


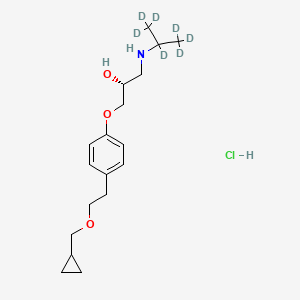
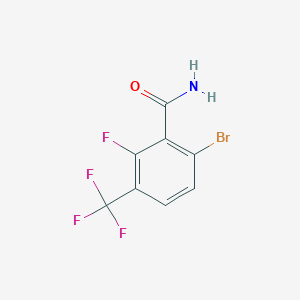
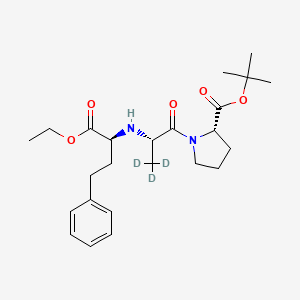
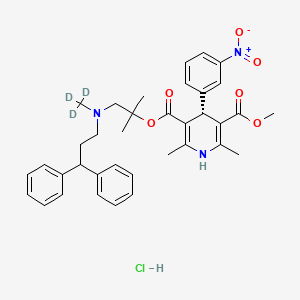
![5-[4-[(2-aminophenyl)carbamoyl]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15145009.png)
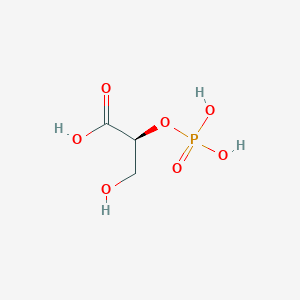
![(8R,9R)-16-methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol](/img/structure/B15145024.png)
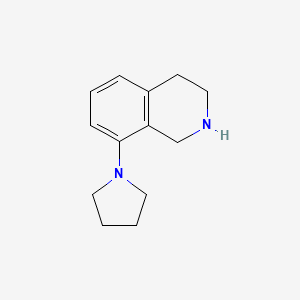
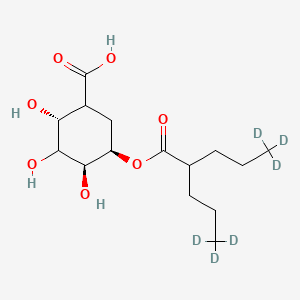
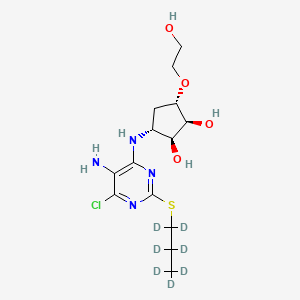
![4-(benzyloxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15145053.png)

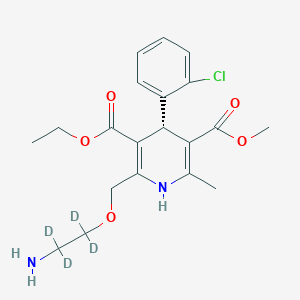
![11-Hydroxy-10-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15145072.png)
